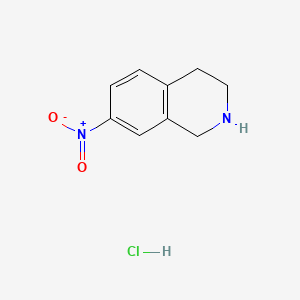

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIXLJRTYZOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542854 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-69-2 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties. It is intended to serve as a technical resource for scientists, providing the necessary data for its handling, characterization, and application in synthetic chemistry.

Chemical Identity and Structure

This compound is the hydrochloride salt of the nitro-substituted derivative of tetrahydroisoquinoline. The presence of the nitro group on the aromatic ring and the tetrahydroisoquinoline core makes it a versatile building block for creating complex molecular architectures.

-

Chemical Name: this compound

The chemical structure consists of a benzene ring fused to a partially saturated pyridine ring, with a nitro group substituted at the 7-position of the isoquinoline core. The hydrochloride salt is formed by the protonation of the secondary amine in the tetrahydroisoquinoline ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (form not specified) | General knowledge |

| Boiling Point | 349°C | [1][3] |

| Melting Point | 61.0 to 65.0 °C (for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |

| Solubility | Soluble in Methanol (for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |

| pKa | 3.44 ± 0.20 (Predicted for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. While a complete set of spectral data for this compound is not available in a single public source, typical spectral characteristics for the parent compound and related structures are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 7-Nitro-1,2,3,4-tetrahydroisoquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring. The electron-withdrawing nature of the nitro group would cause a downfield shift of the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Nitro-1,2,3,4-tetrahydroisoquinoline would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1543 and 1343 cm⁻¹)[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to the free base (C₉H₁₀N₂O₂). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the tetrahydroisoquinoline ring.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of chemical compounds.

Safety and Handling

This compound is associated with certain health hazards.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4].

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of this compound. These protocols are based on standard laboratory practices and should be adapted as necessary based on available instrumentation and specific experimental goals.

Determination of Melting Point

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20°C/min initially, then slow down to 1-2°C/min as the expected melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.

-

To a series of vials, add a known small amount (e.g., 1 mg) of the compound.

-

Add a measured volume (e.g., 0.1 mL) of the test solvent (e.g., water, ethanol, DMSO) to the first vial.

-

Vortex or sonicate the mixture for a set period.

-

Visually inspect for complete dissolution.

-

If dissolved, add more compound and repeat. If not, add more solvent and repeat until dissolution is achieved or a practical limit is reached.

-

Quantify the solubility in terms of mg/mL or mol/L.

NMR Spectroscopic Analysis

NMR provides detailed structural information.

-

Dissolve an appropriate amount of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts (ppm) for all signals, referencing to an internal standard (e.g., TMS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijstr.org [ijstr.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 97+% 5 g | Request for Quote [thermofisher.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

discovery and history of tetrahydroisoquinoline alkaloids

An In-Depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, with a history intertwined with the foundations of organic chemistry, pharmacology, and neuroscience. From the isolation of morphine in the early 19th century to the development of modern anticancer drugs, the journey of THIQs is a compelling narrative of scientific advancement. This guide provides a comprehensive exploration of this journey, detailing the pivotal discoveries, the evolution of synthetic and analytical methodologies, and the ever-expanding understanding of their biological significance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern technical insights, explaining not just what was discovered, but why these advancements were critical to the field.

The Dawn of Alkaloid Chemistry: Early Isolations and Structural Mysteries

The story of tetrahydroisoquinoline alkaloids begins long before their chemical nature was understood. For centuries, crude plant extracts containing these compounds were used in traditional medicine. The scientific journey commenced in the early 19th century with the landmark isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Sertürner.[1] This event is often cited as the birth of alkaloid chemistry, isolating a pure, physiologically active compound from a plant source for the first time.

Following this, a cascade of related molecules, now recognized as benzylisoquinoline alkaloids (BIAs), were discovered, including codeine, papaverine, and the muscle relaxant (+)-tubocurarine.[2] These early discoveries presented formidable challenges to chemists of the era. Determining their complex, polycyclic structures was a monumental task relying on painstaking chemical degradation methods, where molecules were broken down into smaller, identifiable fragments.[3] For instance, the structure of papaverine was elucidated through alkali fusion, which cleaved it into 6,7-dimethoxyisoquinoline and a catechol ether derivative, providing the essential clues to its 1-benzylisoquinoline core.[3]

Table 1: Key Early Discoveries in Isoquinoline Alkaloids

| Alkaloid | Natural Source | Year of First Isolation | Key Significance |

| Morphine | Papaver somniferum | ~1804 | First alkaloid isolated; potent analgesic.[1] |

| Codeine | Papaver somniferum | 1832 | Widely used antitussive and analgesic.[2][4] |

| Papaverine | Papaver somniferum | 1848 | Muscle relaxant; key to structural class identification.[3][4] |

| Berberine | Berberis vulgaris | 1826 | Antimicrobial agent with a distinct yellow color.[2] |

| (+)-Tubocurarine | Chondrodendron tomentosum | 1897 | Potent skeletal muscle relaxant (curare).[2] |

The Synthetic Revolution: Building the Core Scaffold

As structural understanding grew, the focus shifted to laboratory synthesis. This endeavor was not merely for confirmation but to create analogues and explore structure-activity relationships. Two reactions, developed in the late 19th and early 20th centuries, became the cornerstones of THIQ synthesis and remain fundamental today.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be readily reduced to the tetrahydroisoquinoline scaffold. The reaction proceeds via an intramolecular electrophilic aromatic substitution, proving most effective when the aromatic ring is electron-rich.[6][7]

The discovery was a breakthrough, providing a reliable method to construct the fundamental isoquinoline ring system from acyclic precursors.[5][8] Its mechanism involves the activation of the amide carbonyl, forming a nitrilium ion intermediate which then undergoes electrophilic attack on the aromatic ring.[6]

The Pictet-Spengler Reaction (1911)

Perhaps the most iconic reaction in this field, the Pictet-Spengler reaction, was discovered by Amé Pictet and Theodor Spengler.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline directly.[9][11]

The true genius of this reaction lies in its biomimetic nature; it mirrors the enzymatic processes that occur in plants.[12] The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for an intramolecular attack by the electron-rich aromatic ring.[10] This reaction is incredibly versatile and has been adapted for asymmetric synthesis and the creation of complex, polycyclic natural products.[9][13]

Protocol: Classical Pictet-Spengler Synthesis of 1-Methyl-THIQ

This protocol describes a representative synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and acetaldehyde.

Objective: To synthesize a simple tetrahydroisoquinoline using the acid-catalyzed Pictet-Spengler reaction.

Materials:

-

Phenethylamine

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1 equivalent) in an aqueous solution of hydrochloric acid. Cool the mixture in an ice bath.

-

Aldehyde Addition: Slowly add acetaldehyde (1.1 equivalents) to the cooled solution with continuous stirring.

-

Cyclization: Allow the mixture to warm to room temperature and then gently heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The acidic conditions are crucial for the formation of the intermediate iminium ion, the key electrophile for the ring-closing step.[10] Refluxing provides the necessary activation energy for the cyclization.

-

-

Workup - Basification: After cooling, make the reaction mixture alkaline (pH > 10) by the slow addition of NaOH solution. This deprotonates the amine, making the product extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Nature's Blueprint: The Biosynthesis of Benzylisoquinoline Alkaloids

The structural elegance of THIQ alkaloids is matched by the efficiency of their biosynthesis in plants. Over 2,500 distinct BIAs have been identified, all originating from the amino acid L-tyrosine.[2][14] The elucidation of this pathway has been a major focus of research, revealing a series of exquisitely controlled enzymatic steps.

The central event is the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) . This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , a Pictet-Spenglerase enzyme, to form the first committed intermediate, (S)-norcoclaurine .[2][14] This molecule serves as the foundational scaffold for virtually all other BIAs.

From (S)-norcoclaurine, a series of methylations, hydroxylations, and oxidative coupling reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (CNMT), and cytochrome P450 enzymes, lead to the key branch-point intermediate, (S)-reticuline .[14] (S)-reticuline is the precursor to a vast array of BIA subclasses, including morphine, codeine, and berberine. A pivotal enzyme, the berberine bridge enzyme (BBE) , catalyzes the formation of the characteristic bridged structure of protoberberine alkaloids by forming a carbon-carbon bond from the N-methyl group of (S)-reticuline.[15][16]

An Endogenous Enigma: THIQs in Mammals

One of the most fascinating turns in the history of THIQs was their discovery as endogenous compounds in mammals, including humans.[17] These molecules, particularly derivatives like salsolinol and N-methyl-norsalsolinol, can be formed non-enzymatically in the brain through a Pictet-Spengler condensation between dopamine and aldehydes like acetaldehyde or pyruvic acid.[18]

This discovery sparked intense research into their physiological and pathological roles. Initially, the presence of these compounds was linked to alcoholism, though this theory is no longer widely accepted.[19] More enduring is the "THIQ hypothesis" in Parkinson's disease . Certain THIQs are structurally similar to known neurotoxins and have been found in elevated concentrations in the cerebrospinal fluid of Parkinson's patients.[18][20] These endogenous compounds are proposed to contribute to the depletion of dopamine by inhibiting its key synthesis enzyme, tyrosine hydroxylase, and potentially promoting oxidative stress, thus accelerating neurodegeneration.[18] However, some endogenous THIQs, like 1-methyl-THIQ, have also been suggested to have neuroprotective effects, creating a complex and still-unfolding story.[21][22]

From Plant Extract to Prescription: Pharmacological Development

The diverse biological activities of THIQ alkaloids have made them a rich source for drug discovery.[23][24][25] Their therapeutic applications span a wide range of areas, driven by their ability to interact with numerous biological targets.

-

Central Nervous System: The analgesic properties of morphine and the antitussive effects of codeine are classic examples. Apomorphine, a synthetic derivative, is used to treat Parkinson's disease.[25]

-

Antimicrobial Activity: Berberine and sanguinarine exhibit potent antibacterial and antifungal properties.[2]

-

Anticancer Agents: This is an area of intense modern research. Noscapine, once used only as a cough suppressant, has been repurposed as a tubulin-binding anticancer agent.[21] The complex bis-THIQ marine natural product, trabectedin (Yondelis®), is an FDA-approved drug for treating soft tissue sarcomas, highlighting the therapeutic potential of structurally complex THIQs.[21][26]

The development pipeline continues to be populated by THIQ derivatives, with research focusing on their potential as anti-inflammatory, antiviral, and cardiovascular agents.[23][24]

The Analytical Evolution: From TLC to Tandem Mass Spectrometry

The ability to study THIQs has evolved in lockstep with advancements in analytical chemistry. Early research relied on simple, qualitative methods like colorimetric tests and Thin-Layer Chromatography (TLC).[27] While useful for initial screening, these techniques lacked the sensitivity and specificity needed for structural elucidation or quantification in complex biological matrices.

The modern era of alkaloid analysis is defined by hyphenated techniques that couple powerful separation with highly sensitive detection.[28][29]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for separating complex mixtures of alkaloids, often coupled with UV-Vis or diode-array detectors for quantification.[29]

-

Mass Spectrometry (MS): Indispensable for structural analysis. When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for identification.[28][29]

-

Tandem Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and specificity, allowing for the quantification of trace levels of endogenous THIQs in brain tissue or cerebrospinal fluid and the elucidation of complex structures from minute samples.[20][30]

-

Nuclear Magnetic Resonance (NMR): The gold standard for complete, unambiguous structural and stereochemical elucidation of newly isolated alkaloids.[28]

Conclusion and Future Perspectives

The history of tetrahydroisoquinoline alkaloids is a microcosm of the evolution of natural product science. The journey from crude folk medicines to rationally designed, life-saving drugs has been propelled by foundational discoveries in synthesis, a deepening understanding of biosynthesis, and the continuous innovation of analytical tools. The ongoing investigation into their endogenous roles in human health and disease ensures that THIQs will remain a frontier of research. As synthetic biology techniques advance, the possibility of engineering microbes to produce complex BIAs on an industrial scale is becoming a reality, promising a sustainable source for these invaluable molecules.[15][16] The rich history of THIQs provides a robust foundation for future discoveries that will undoubtedly continue to impact medicine and science.

References

- Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants.Vertex AI Search.

- Pictet–Spengler reaction - Wikipedia.Wikipedia.

- Bischler–Napieralski reaction - Wikipedia.Wikipedia.

- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers.Frontiers.

- Bischler–Napieralski reaction - Grokipedia.Grokipedia.

- Pictet–Spengler reaction - Grokipedia.Grokipedia.

- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC.

- [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids].

- Bischler-Napieralski Reaction - J&K Scientific LLC.J&K Scientific.

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World.Oxford Academic.

- Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.Royal Society of Chemistry.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate.

- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Str

- Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia - Scribd.Scribd.

- Evolution through time of Pyrrolizidine Alkaloids detection and quantification.

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.Journal of Organic and Pharmaceutical Chemistry.

- The mechanism of the Pictet–Spengler reaction. - ResearchGate.

- The Pictet-Spengler Reaction Still on Stage - PubMed.

- Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed.

- Analytical Techniques for Alkaloid Identification and Quantific

- Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D.Royal Society of Chemistry.

- Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals | ACS Chemical Neuroscience - ACS Publications.

- UNIT – I–Alkaloids-SCY1615 - Sathyabama.Sathyabama Institute of Science and Technology.

- The Pictet-Spengler Reaction Upd

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.Royal Society of Chemistry.

- Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed.

- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH.

- Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry - ResearchGate.

- Tetrahydroisoquinoline - Wikipedia.Wikipedia.

- Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research - ACS Publications.

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scribd.com [scribd.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 15. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 16. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 23. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 29. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 30. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl

This guide provides a comprehensive analysis of the spectroscopic data for 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 99365-69-2), a key intermediate in medicinal chemistry and pharmaceutical development.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural identity and purity is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles. We will explore not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Overview

7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl possesses a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1][2] The structure combines a tetrahydroisoquinoline core with a nitro group on the aromatic ring. The presence of a secondary amine, which is protonated to form the hydrochloride salt, is a critical feature influencing its solubility and spectroscopic behavior.

The key structural features to be identified are:

-

Aromatic System: A 1,2,4-trisubstituted benzene ring.

-

Nitro Group (-NO₂): A strongly electron-withdrawing group that significantly influences the electronic environment of the aromatic ring.

-

Aliphatic System: The saturated heterocyclic portion of the tetrahydroisoquinoline ring.

-

Ammonium Salt (-NH₂⁺): The protonated secondary amine, which introduces an exchangeable proton and affects the chemical shifts of adjacent nuclei.

Figure 1: Structure of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical.

Expertise & Experience: Solvent Selection The choice of a deuterated solvent is crucial for analyzing amine salts. In solvents like D₂O or CD₃OD, the acidic proton on the nitrogen (N-H⁺) will rapidly exchange with deuterium, often rendering it invisible in the ¹H NMR spectrum.[3] To observe this key proton, a non-exchangeable (aprotic) solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many hydrochloride salts and slows the exchange rate of the N-H⁺ proton, allowing for its observation.[3][4] Its residual proton signal appears around 2.50 ppm.[5]

¹H NMR Spectral Analysis (Predicted in DMSO-d₆, 400 MHz)

The protonated nitrogen atom acts as an electron-withdrawing group, causing protons on adjacent carbons (positions 1 and 3) to shift downfield compared to the free base.[3]

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Notes |

| NH₂⁺ | 9.0 - 10.0 | Broad singlet | - | 2H | Exchangeable proton, signal may be broad. Its presence confirms the salt form. |

| H-8 | ~8.10 | Doublet | J ≈ 2.0 | 1H | Aromatic proton ortho to the nitro group. |

| H-6 | ~7.95 | Doublet of Doublets | J ≈ 8.5, 2.0 | 1H | Aromatic proton meta to the nitro group and ortho to the CH₂ group. |

| H-5 | ~7.40 | Doublet | J ≈ 8.5 | 1H | Aromatic proton ortho to the CH₂ group. |

| H-1 | ~4.30 | Singlet (or narrow triplet) | - | 2H | Methylene protons adjacent to the aromatic ring. |

| H-3 | ~3.40 | Triplet | J ≈ 6.0 | 2H | Methylene protons adjacent to the protonated nitrogen. |

| H-4 | ~3.00 | Triplet | J ≈ 6.0 | 2H | Methylene protons coupled to H-3. |

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆, 100 MHz)

The electron-withdrawing nitro group and the carbon-bearing ammonium group will have significant effects on the chemical shifts.

| Carbon Position | Predicted δ (ppm) | Notes |

| C-7 | ~147 | Aromatic carbon directly attached to the nitro group. |

| C-4a | ~140 | Quaternary aromatic carbon. |

| C-8a | ~135 | Quaternary aromatic carbon. |

| C-5 | ~129 | Aromatic CH. |

| C-6 | ~123 | Aromatic CH. |

| C-8 | ~121 | Aromatic CH. |

| C-1 | ~45 | Aliphatic CH₂ adjacent to the aromatic ring. |

| C-3 | ~42 | Aliphatic CH₂ adjacent to the protonated nitrogen. |

| C-4 | ~25 | Aliphatic CH₂. |

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl will be dominated by vibrations from the nitro group, the ammonium salt, and the aromatic ring.

Interpretation of Key IR Absorption Bands The most diagnostic signals for this molecule are the two strong N-O stretching bands, which are characteristic of aromatic nitro compounds.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 2700 | Broad, Strong | N-H⁺ Stretch | Secondary Ammonium Salt |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1550 - 1490 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro |

| 1610, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1360 - 1320 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro |

| 890 - 835 | Medium | C-N-O Scissoring | Aromatic Nitro[6] |

| 850 - 800 | Strong | C-H Out-of-plane bend | 1,2,4-Trisubstituted Aromatic |

Trustworthiness: Self-Validating Data The presence of the pair of intense "eye teeth" bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of the nitro group.[6] The simultaneous observation of a broad absorption centered around 3000 cm⁻¹ for the ammonium N-H⁺ stretch provides strong, cross-validating evidence for the assigned structure of the hydrochloride salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Figure 3: Workflow for solid-state IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.

Expertise & Experience: Ionization Technique For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the method of choice.[8][9] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[10] We expect to observe the molecular ion of the free base with a proton added, resulting in an [M+H]⁺ peak, not the intact salt. The free base (C₉H₁₀N₂O₂) has a molecular weight of 178.18 g/mol .

Interpretation of the ESI-MS Spectrum

| m/z (Predicted) | Ion Species | Notes |

| 179.08 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₁N₂O₂⁺). This will be the base peak. |

| 151.08 | [M+H - C₂H₄]⁺ | Loss of ethylene from the tetrahydroisoquinoline ring, a common fragmentation pathway. |

| 133.07 | [M+H - NO₂]⁺ | Loss of the nitro group. |

Authoritative Grounding: High-Resolution MS To unequivocally confirm the elemental composition, high-resolution mass spectrometry (HRMS) is essential. For the [M+H]⁺ ion of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, the calculated exact mass is 179.0815. An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) of this value provides definitive confirmation of the molecular formula.

Experimental Protocol: ESI-MS Analysis

Figure 4: General workflow for direct infusion ESI-MS analysis.

Conclusion

The structural elucidation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and confirms the protonation state of the amine. IR spectroscopy provides rapid and definitive identification of the key nitro and ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent compound. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of this important synthetic intermediate for researchers in drug discovery and development.

References

-

Guaratini, T., et al. (2000). Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

Chemistry Online. (2022). Analysis of nitro compounds. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

de Souza, J. et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Journal of the Brazilian Chemical Society. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Avor, K., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry, 30(2), 134-141. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28830–28837. Available at: [Link]

-

Barcelona Fine Chemicals. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. H52389.06 [thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Role of the Nitro Group in 7-Nitro-1,2,3,4-tetrahydroisoquinoline Reactivity

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The introduction of a nitro group at the C7 position profoundly alters the chemical behavior of this scaffold, creating a versatile intermediate for drug development and complex molecule synthesis. This guide provides a detailed examination of the electronic and steric influences of the 7-nitro group on the reactivity of the THIQ core. We will explore its powerful directing effects in aromatic substitution reactions, its role as a synthetic handle for further functionalization, and its ultimate impact on the strategic design of synthetic pathways for novel therapeutic agents.

The Electronic Architecture: How the Nitro Group Governs Reactivity

The reactivity of 7-nitro-1,2,3,4-tetrahydroisoquinoline is fundamentally dictated by the potent electron-withdrawing nature of the nitro (–NO₂) group. This influence is not monolithic but rather a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4][5][6] This effect reduces the overall electron density of the benzene ring, making it less nucleophilic.

-

Resonance Effect (-M): The nitro group also withdraws electron density through p-π conjugation. The p-orbitals on the nitro group overlap with the π-system of the aromatic ring, delocalizing ring electrons into the substituent.[5][6] This delocalization is most pronounced at the ortho (C6) and para (C8) positions relative to the nitro group, creating a significant electron deficiency at these sites.

Caption: Favored pathway for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group is a powerful activator for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (like a halide) is present at an ortho or para position. [7][8][9][10]While the parent 7-nitro-THIQ does not undergo SNAr, this property is crucial for its halogenated derivatives. The nitro group activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. [7][8]This stabilization dramatically lowers the activation energy for the substitution reaction.

The Nitro Group as a Synthetic Fulcrum: Reduction to an Amine

One of the most synthetically valuable transformations of 7-nitro-THIQ is the reduction of the nitro group to a primary amine (–NH₂), yielding 7-amino-1,2,3,4-tetrahydroisoquinoline. [11][12]This reaction is pivotal for two reasons:

-

Functional Group Interconversion: It provides direct access to the versatile amino group, a key pharmacophore and a precursor for a multitude of other functionalities (e.g., amides, sulfonamides, diazonium salts).

-

Reversal of Electronic Properties: The transformation converts a strongly electron-withdrawing, deactivating group (–NO₂) into a strongly electron-donating, activating group (–NH₂). [13]The resulting 7-amino group is a powerful ortho, para-director, completely altering the regioselectivity of subsequent EAS reactions to favor substitution at the C6 and C8 positions.

This "deactivating-to-activating" switch is a cornerstone of synthetic strategy, allowing for sequential, regioselective functionalization of the aromatic ring.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitro compound - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the secondary amine at the N-2 position is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of THIQ-based drug candidates. The presence of a nitro group, as in 7-Nitro-1,2,3,4-tetrahydroisoquinoline, offers a valuable electronic feature and a versatile synthetic handle for further transformations. This document provides detailed, field-proven protocols for the N-alkylation of this key intermediate via two robust methods: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds. The causality behind experimental choices, validation checkpoints, and comparative data are presented to guide researchers in drug discovery and development.

Foundational Concepts: The Chemistry of N-Alkylation

The secondary amine of the 7-nitro-THIQ core is a moderately strong nucleophile, making it amenable to the formation of a new carbon-nitrogen bond. The strategic choice of an alkylation method depends on the desired substituent, the availability of starting materials, and the required tolerance for other functional groups.

-

Direct Alkylation: This classic SN2 reaction involves the direct displacement of a leaving group (e.g., halide) from an alkylating agent by the THIQ nitrogen. The reaction requires a base to neutralize the protonated amine formed, driving the equilibrium towards the product. Its simplicity is a key advantage, though it can be susceptible to over-alkylation (quaternization) and is best suited for primary and some secondary alkyl halides.

-

Reductive Amination: This powerful and versatile method introduces the alkyl group in a two-step, often one-pot, sequence.[3] First, the THIQ nitrogen attacks a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate. Second, a selective reducing agent, introduced into the same pot, reduces the iminium ion to the target tertiary amine. This approach avoids over-alkylation and allows for the introduction of a vast array of structurally diverse groups from the large pool of commercially available aldehydes and ketones.[4]

Below is a workflow diagram illustrating the decision-making process for selecting an appropriate N-alkylation strategy.

Caption: Decision workflow for N-alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline using an alkyl bromide as the electrophile and potassium carbonate as the base.

Principle & Mechanistic Insight

The reaction proceeds via a standard SN2 mechanism. The moderately basic and non-nucleophilic potassium carbonate deprotonates the secondary amine, increasing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the N-C bond. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the potassium cation and promotes the SN2 pathway without interfering with the nucleophile.

Experimental Protocol

Materials:

-

7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Alkyl Bromide (e.g., Benzyl Bromide) (1.1 - 1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

-

Under a nitrogen or argon atmosphere, add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the starting amine.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl bromide (1.1 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the starting material.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Field-Proven Insights & Trustworthiness

-

Base Selection: K₂CO₃ is an excellent choice as it is inexpensive, easy to handle, and its insolubility in many organic solvents simplifies its removal. For more hindered substrates or less reactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.

-

Solvent Choice: While DMF is effective, acetonitrile (ACN) can be a suitable alternative. Be aware that heating DMF in the presence of a strong base can cause decomposition.[5]

-

Finkelstein Reaction Enhancement: If using a less reactive alkyl chloride or bromide, adding a catalytic amount (0.1 equiv) of potassium iodide (KI) can significantly accelerate the reaction. The iodide, generated in situ, is a better leaving group and a more potent nucleophile, facilitating the key SN2 step.[5]

-

Self-Validation: The reaction is self-validating through TLC analysis. A successful reaction shows a clear spot for the product (typically with a higher Rf value than the starting amine) and the disappearance of the starting material. Final product structure should be confirmed by ¹H NMR (disappearance of the N-H proton signal) and Mass Spectrometry (correct molecular ion peak).

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a one-pot N-alkylation using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.

Principle & Mechanistic Insight

The reaction begins with the nucleophilic attack of the THIQ nitrogen on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. Under mildly acidic conditions (often generated by the acetic acid byproduct of the reducing agent), this intermediate dehydrates to form a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) then selectively reduces the electrophilic iminium ion to furnish the N-alkylated product. This reducing agent is particularly effective because it is mild enough not to reduce the starting aldehyde, preventing competitive side reactions.[4]

Experimental Protocol

Materials:

-

7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Aldehyde or Ketone (e.g., Cyclohexanecarbaldehyde) (1.2 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated aq. NaCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (to a concentration of ~0.2 M).

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Field-Proven Insights & Trustworthiness

-

Reducing Agent Choice: NaBH(OAc)₃ is the reagent of choice for its selectivity and ease of handling. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4] Standard NaBH₄ can be used, but it may reduce the starting aldehyde and should only be added after sufficient time has been allowed for imine formation.[4]

-

One-Pot Efficiency: The ability to combine all reagents in a single flask makes this method highly efficient and step-economical, which is a significant advantage in multi-step synthesis.[6][7]

-

Broad Substrate Scope: This method is compatible with a wide range of aldehydes and ketones, including those with complex and sensitive functional groups, providing access to a diverse library of N-alkylated derivatives.[7]

-

Self-Validation: Progress is easily tracked by TLC. The final, purified product should be characterized by NMR, where new signals corresponding to the introduced alkyl group will be evident, and by Mass Spectrometry to confirm the expected molecular weight.

Comparative Summary & Data Presentation

The table below summarizes the key parameters and considerations for each protocol, allowing for a rapid comparison to select the optimal method for a given synthetic target.

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |

| Alkylation Partner | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R₂C=O) |

| Key Reagent | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Typical Solvent | DMF, Acetonitrile (ACN) | DCE, THF, DCM |

| Temperature | Room Temp. to 60 °C | 0 °C to Room Temp. |

| Key Advantage | Simplicity, inexpensive reagents | Broad scope, avoids over-alkylation, one-pot |

| Key Disadvantage | Risk of over-alkylation, limited to halides | Requires stoichiometric reducing agent |

| Best For | Simple primary alkyl groups (methyl, ethyl, benzyl) | Complex or sterically hindered alkyl groups |

Visualization of Experimental Workflows

Caption: Workflow for N-Alkylation via Reductive Amination.

References

-

Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

- Ibid.

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science.

-

Reddy, G. M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]

- Tuttle, J. B., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Accounts of Chemical Research.

- Singh, A., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

-

Wang, Y., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Procter, R. S. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Available at: [Link]

- Brzezińska, E. (1996).

- Brzezińska, E., & Giełdanowska, U. (1996).

-

Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Ghorai, M. K., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

-

Pizzuti, L., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method employs a reverse-phase C18 column with isocratic elution and UV detection, ensuring high sensitivity, specificity, and reliability. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. All procedures are established in accordance with international regulatory standards, including guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9]

Introduction: The Analytical Imperative

This compound (Figure 1) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds and other pharmaceutical agents.[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method for its quantification is paramount in both research and quality control settings.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[10][11] This document provides a detailed protocol for a reverse-phase HPLC method, which is particularly well-suited for the separation of moderately polar compounds like the target analyte.

Figure 1: Chemical Structure of this compound

| Compound Name | This compound |

| CAS Number | 99365-69-2[12] |

| Molecular Formula | C₉H₁₁ClN₂O₂[1] |

| Molecular Weight | 214.65 g/mol [1] |

| Appearance | Solid |

| Storage | 2-8°C[1] |

Principles of the Method: A Mechanistic Overview

The developed method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic and moderately polar this compound. The use of a C18 phase is a common and effective strategy for the analysis of nitroaromatic compounds.[13]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve an appropriate retention time and peak shape. The phosphate buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and minimizing peak tailing.

-

Detection: The nitroaromatic chromophore in the analyte allows for sensitive detection using a UV-Vis spectrophotometer. The optimal wavelength is determined by acquiring the UV spectrum of the analyte.

Experimental Workflow and Protocols

The overall analytical workflow is depicted in Figure 2. Each step is designed to ensure the integrity and reproducibility of the results.

Sources

- 1. This compound [myskinrecipes.com]

- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 3. agilent.com [agilent.com]

- 4. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]

- 5. scribd.com [scribd.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. fda.gov [fda.gov]

- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ). This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Importance and Challenges of 7-Nitro-THIQ Synthesis

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry, often used as a precursor for developing novel therapeutics targeting the central nervous system.[1] However, its synthesis presents notable challenges, primarily concerning yield and regioselectivity during the critical nitration step. This guide provides a structured approach to navigate these complexities, ensuring a higher probability of success in your experimental work.

The synthesis can be logically divided into two main stages:

-

Formation of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core: Typically achieved via classic named reactions such as the Pictet-Spengler or Bischler-Napieralski synthesis.[2][3]

-

Regioselective nitration of the THIQ core: The introduction of a nitro group onto the benzene ring, which requires careful control to achieve the desired 7-position isomer.

This guide is structured to address problems in each of these stages through a detailed troubleshooting Q&A, followed by comprehensive FAQs, detailed experimental protocols, and summary data tables.

Core Synthesis Workflow

The overall synthetic strategy involves a logical progression from commercially available starting materials to the final product. Protecting the secondary amine of the THIQ core is a crucial step to control the regioselectivity of the subsequent electrophilic nitration.

Caption: General workflow for 7-Nitro-THIQ synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Part A: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core

Q1: My Pictet-Spengler reaction is giving a low yield or failing entirely. What are the common causes and solutions?

A1: Low yields in the Pictet-Spengler reaction, which condenses a β-arylethylamine with a carbonyl compound, typically stem from issues in forming the key electrophilic iminium ion or from insufficient nucleophilicity of the aromatic ring.[4][5]

-

Cause 1: Insufficiently Acidic Conditions. The reaction requires an acid catalyst to protonate the intermediate Schiff base, forming the more electrophilic iminium ion necessary for cyclization.[4]

-

Solution: Ensure your acid catalyst (e.g., HCl, trifluoroacetic acid) is fresh and used in sufficient concentration. For less reactive substrates, consider harsher conditions such as refluxing in strong acid or using a Lewis acid like BF₃·OEt₂.[2][5] Microwave-assisted synthesis has also been shown to dramatically increase yields and reduce reaction times.[2][6]

-

-

Cause 2: Deactivated Aromatic Ring. The final step is an intramolecular electrophilic aromatic substitution. If the benzene ring of your β-arylethylamine possesses strong electron-withdrawing groups, the ring will be less nucleophilic and less likely to attack the iminium ion.

-

Cause 3: Steric Hindrance. Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the necessary bond rotations for cyclization.

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Q2: My Bischler-Napieralski reaction is failing. What should I investigate?

A2: The Bischler-Napieralski reaction is a powerful method for creating 3,4-dihydroisoquinolines from β-arylethylamides, which are then reduced to the THIQ.[10] Failures often relate to the potency of the dehydrating agent or electronic effects on the substrate.[7]

-

Cause 1: Ineffective Dehydrating Agent. This reaction is a cyclodehydration. Moisture in the reagents or an insufficient amount of a weak dehydrating agent will kill the reaction.

-

Cause 2: Deactivated Aromatic Ring. Similar to the Pictet-Spengler reaction, this is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will hinder cyclization.[7]

-

Cause 3: Side Reactions. A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, especially if a stable carbocation can be formed.[12]

-

Solution: This side reaction is evidence for a nitrilium ion intermediate.[12] While difficult to prevent entirely, optimizing the temperature and reaction time to favor the desired cyclization can help. Sometimes, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12]

-

| Dehydrating Agent | Typical Conditions | Reactivity | Reference |

| POCl₃ | Reflux in Acetonitrile/Toluene | Good for activated rings | [10] |

| P₂O₅ | Reflux in Toluene/Xylene | Strong, good for most substrates | [7] |

| P₂O₅ in POCl₃ | Reflux | Very Strong, for deactivated rings | [10][11] |

| Polyphosphoric Acid (PPA) | 100-150 °C | Strong, viscous | [10] |

| Tf₂O | Room Temp to Reflux | Very reactive, for carbamates | [10] |

| Table 1: Comparison of Common Dehydrating Agents for the Bischler-Napieralski Reaction. |

Part B: Nitration of the Tetrahydroisoquinoline Core

Q3: My nitration reaction is producing a mixture of isomers instead of the desired 7-Nitro-THIQ. How can I improve regioselectivity?

A3: This is the most common and critical challenge. The regiochemical outcome of the electrophilic nitration is dictated by the directing effects of the substituents on the benzene ring. The secondary amine of the THIQ core is a powerful ortho-, para-director. However, under the strong acidic conditions required for nitration, the amine is protonated to form an ammonium ion (-NH₂⁺-), which is a meta-director. The position of nitration is therefore highly sensitive to reaction conditions and the state of the nitrogen atom.[13]

-

The Core Problem: The alkyl portion of the THIQ ring is an activating, ortho-, para-directing group, favoring substitution at the 6 and 8 positions. The protonated amine is a deactivating, meta-directing group, favoring substitution at the 7 and 5 positions. The final outcome is a complex mixture.

-

The Definitive Solution: N-Protection. To gain control, the amine must be protected with an electron-withdrawing group, such as an acetyl (-COCH₃) or trifluoroacetyl (-COCF₃) group.[13]

-

Mechanism of Control: An N-acetyl group is still an ortho-, para-director. However, its bulkiness sterically hinders the ortho- (8-position). Therefore, it strongly directs the incoming nitronium ion (NO₂⁺) to the para-position, which is the desired 7-position. This is the most reliable method for achieving high 7-nitro selectivity.[13] A study on the nitration of N-protected tetrahydroquinolines demonstrated that using an N-trifluoroacetyl group can achieve total regioselectivity for the para position (6-nitro in that system).[13]

-

| N-Substitution | Directing Effect | Primary Product(s) | Rationale |

| -NH (unprotected) | Mixture (ortho, para) | Mixture (6-, 8-, 7-, 5-nitro) | Protonation leads to -NH₂⁺ (meta-director), competing with alkyl (o,p-director). |

| -NH₂⁺- (protonated) | Meta | 7-nitro, 5-nitro | Strong deactivating group overcomes alkyl directing effect. Often leads to low yield. |

| -N-COCH₃ (acetyl) | Ortho, Para | 7-nitro (major) | Para-directing effect dominates due to steric hindrance at the 8-position (ortho). |

| -N-COCF₃ (trifluoroacetyl) | Ortho, Para | 7-nitro (major) | Similar to acetyl but can offer even cleaner reactions.[13] |

| Table 2: Influence of N-Substitution on Nitration Regioselectivity. |

Q4: I'm observing significant byproduct formation or decomposition during nitration. How can I mitigate this?

A4: Nitration is a strongly oxidative process conducted in harsh acidic media. Decomposition and side products are common if conditions are not carefully controlled.

-

Cause 1: Over-Nitration/Oxidation. The aromatic ring, even with a deactivating nitro group, can be susceptible to further nitration or oxidation, leading to tar-like byproducts.

-

Solution: Precise temperature control is critical. Perform the reaction at 0 °C or even lower. Add the nitrating agent (e.g., KNO₃ or fuming HNO₃) slowly and dropwise to the solution of the substrate in concentrated H₂SO₄ to manage the exotherm. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

-

-

Cause 2: Reaction is Too Slow, Leading to Degradation. If the substrate is highly deactivated, prolonged reaction times at low temperatures may not lead to completion, while warming it may cause decomposition.

-

Solution: Ensure your nitrating agent is potent. A pre-mixed solution of nitric acid and sulfuric acid ("mixed acid") is a standard and effective nitrating agent. Ensure the stoichiometry is correct; use only a slight excess (1.0-1.1 equivalents) of the nitrating agent.

-

Caption: Troubleshooting flowchart for low yield in nitration.

Part C: Purification and Characterization

Q6: I'm having difficulty purifying the final 7-Nitro-THIQ product. What are the recommended methods?

A6: Purification can be challenging due to the basicity of the amine and the polarity of the nitro group. A multi-step approach is often necessary.

-

Method 1: Column Chromatography. This is the most common method.

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the product from streaking on the silica gel column, which occurs due to the basic amine.

-

-

Method 2: Recrystallization. If the crude product is relatively clean, recrystallization can be highly effective.

-

Solvent System: A common choice is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow it to cool slowly to form pure crystals.

-

-

Method 3: Salt Formation. Since the product is a secondary amine, it can be converted to a salt, such as the hydrochloride salt.[1]

-

Procedure: Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate as a pure solid, which can be collected by filtration. The free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.

-

| Purification Method | Best For | Key Parameters | Common Issues |

| Column Chromatography | Separating isomers and polar impurities | Eluent System: EtOAc/Hexanes or DCM/MeOH (+1% Et₃N) | Product streaking on column (add Et₃N to fix). |

| Recrystallization | Removing minor impurities from solid product | Solvent: Ethanol/Water or Isopropanol | Oiling out (cool more slowly); Poor recovery (use minimal hot solvent). |

| Salt Formation (HCl) | Isolating pure product from soluble impurities | Solvent: Ether or EtOAc; Reagent: HCl gas or HCl in IPA | Salt may be hygroscopic; requires an extra step to recover free base. |

| Table 3: Recommended Purification Parameters for 7-Nitro-THIQ. |

Frequently Asked Questions (FAQs)

-

What is the most reliable route for synthesizing 7-Nitro-THIQ? The most dependable route involves the Pictet-Spengler synthesis of the THIQ core, followed by N-acetylation, regioselective nitration at the 7-position, and subsequent deprotection (hydrolysis) of the acetyl group. This sequence provides the best control over the critical nitration step.

-

Why is N-protection so crucial before nitration? Without protection, the secondary amine exists in equilibrium with its protonated form under nitrating conditions. This leads to a competition between the ortho-, para-directing free amine/alkyl groups and the meta-directing ammonium group, resulting in a difficult-to-separate mixture of nitro isomers.[13] Protecting the nitrogen as an amide (e.g., N-acetyl) neutralizes its basicity and provides steric bulk, reliably directing nitration to the para (7-) position.

-

What are the key safety precautions for this synthesis? The nitration step is the most hazardous. Concentrated nitric and sulfuric acids are extremely corrosive. Nitrating mixtures can react violently with organic materials. Always perform the reaction in a chemical fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and add the nitrating agent slowly to the substrate solution in an ice bath to control the temperature. Quench the reaction by slowly pouring it onto crushed ice.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ) via Pictet-Spengler Reaction

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a solution of β-phenethylamine (1.0 eq) in water, add concentrated hydrochloric acid until the pH is approximately 4-5.

-